Lanopepden - 1152107-25-9

Lanopepden

Catalog Number: EVT-272506
CAS Number: 1152107-25-9
Molecular Formula: C22H34FN7O4
Molecular Weight: 479.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Lanopepden has been used in trials studying the treatment of Pneumonia, Infections, Bacterial, Skin Diseases, Infectious, and Skin Infections, Bacterial.
Overview

Lanopepden is a synthetic antimicrobial peptide derived from the natural antimicrobial peptides that exhibit broad-spectrum antibacterial activity. It is particularly noted for its effectiveness against Gram-positive bacteria, including strains resistant to conventional antibiotics. Its design is rooted in the need to address the growing issue of antimicrobial resistance, which poses a significant threat to public health globally.

Source

Lanopepden is synthesized through various chemical methods rather than being directly isolated from natural sources. The peptide's structure is designed to mimic naturally occurring antimicrobial peptides, which are typically produced by various organisms as a defense mechanism against pathogens.

Classification

Lanopepden falls under the category of antimicrobial peptides. These peptides are characterized by their ability to disrupt bacterial membranes and inhibit cellular functions. They are classified based on their structure and mechanism of action, with Lanopepden being notable for its amphipathic nature, allowing it to interact effectively with lipid membranes.

Synthesis Analysis

Methods

The synthesis of Lanopepden involves several key steps:

  1. Solid-Phase Peptide Synthesis: This method allows for the sequential addition of amino acids to form the peptide chain. The process typically uses a resin-bound approach where the growing peptide chain is anchored to a solid support.
  2. Chemical Modifications: Various modifications may be introduced during synthesis to enhance the peptide's stability and activity. These modifications can include cyclization or incorporation of non-natural amino acids.
  3. Purification: After synthesis, Lanopepden is purified using techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC) to isolate the desired peptide from unreacted materials and by-products.

Technical Details

The synthesis process often involves monitoring the reaction progress using techniques like mass spectrometry and analytical HPLC to ensure high purity and yield of the final product. The use of protective groups during synthesis is crucial for preventing undesired reactions at specific amino acid side chains.

Molecular Structure Analysis

Structure

Lanopepden has a defined molecular structure characterized by its sequence of amino acids, which typically includes a mix of hydrophobic and cationic residues that contribute to its amphipathic properties. The specific sequence can vary depending on the design goals but generally maintains a length conducive to effective membrane interaction.

Data

The molecular weight of Lanopepden varies based on its amino acid composition but generally falls within the range typical for antimicrobial peptides (approximately 1,000 to 5,000 daltons). Its secondary structure may include alpha-helices or beta-sheets, contributing to its functional properties.

Chemical Reactions Analysis

Reactions

Lanopepden undergoes several key reactions that facilitate its antibacterial activity:

  1. Membrane Disruption: Upon contact with bacterial membranes, Lanopepden interacts with lipid bilayers through electrostatic and hydrophobic interactions, leading to membrane permeabilization.
  2. Formation of Pores: The peptide can induce pore formation in bacterial membranes through mechanisms such as barrel-stave or toroidal pore models, resulting in cell lysis.

Technical Details

The efficiency of these reactions is influenced by factors such as peptide concentration, pH, and ionic strength of the environment. Studies often employ techniques like fluorescence microscopy and electron microscopy to visualize these interactions at the cellular level.

Mechanism of Action

Process

The mechanism by which Lanopepden exerts its antibacterial effects involves several steps:

  1. Initial Binding: The positively charged regions of Lanopepden bind to negatively charged components of bacterial membranes.
  2. Membrane Insertion: Following binding, the peptide inserts into the membrane due to its amphipathic nature.
  3. Pore Formation: The peptide aggregates within the membrane, forming pores that disrupt membrane integrity.
  4. Cell Death: This disruption leads to leakage of intracellular contents and ultimately cell death.

Data

Research indicates that Lanopepden exhibits rapid bactericidal activity against various Gram-positive bacteria, making it a promising candidate for therapeutic development against resistant strains.

Physical and Chemical Properties Analysis

Physical Properties

Lanopepden is typically characterized as a white to off-white powder when lyophilized. Its solubility varies depending on the solvent used; it is generally soluble in aqueous solutions at physiological pH levels.

Chemical Properties

  • Stability: The stability of Lanopepden can be affected by factors such as temperature and pH; thus, careful storage conditions are required.
  • Activity: Its antimicrobial activity is influenced by structural parameters like hydrophobicity and charge distribution.

Relevant studies have shown that modifications aimed at increasing stability often enhance antibacterial efficacy without compromising safety profiles.

Applications

Scientific Uses

Lanopepden has several potential applications in scientific research and clinical settings:

  1. Antibiotic Development: As an antimicrobial agent, it holds promise for developing new treatments for infections caused by antibiotic-resistant bacteria.
  2. Biotechnology: It can be utilized in various biotechnological applications where microbial contamination poses challenges.
  3. Research Tool: Lanopepden serves as a valuable tool in studying membrane biology and the mechanisms underlying antimicrobial action.
Introduction to Lanopepden and Antibacterial Research Context

Antimicrobial Resistance: Global Health Imperatives for Novel Inhibitors

Antimicrobial resistance (AMR) poses a catastrophic threat to global public health, with drug-resistant bacterial infections contributing to approximately 4.95 million deaths annually worldwide. Projections suggest AMR could cause up to 10 million deaths per year by 2050 if left unchecked, surpassing cancer mortality rates [3] [8]. The economic burden is equally staggering, with AMR predicted to reduce global GDP by 3.8% by 2050 due to prolonged hospitalizations, treatment failures, and productivity losses [6] [8]. This crisis stems from multiple interconnected factors: rampant misuse of antibiotics in human medicine (where 30–50% of prescriptions are inappropriate), extensive agricultural use (accounting for >70% of U.S. antibiotic consumption), and environmental contamination that propagates resistance genes across ecosystems [1] [3] [6]. Notably, multidrug-resistant pathogens like Staphylococcus aureus, Streptococcus pneumoniae, and Gram-negative Enterobacteriaceae have emerged as priority threats due to dwindling treatment options [6] [8]. This landscape creates an urgent imperative for novel antibacterial agents with innovative mechanisms of action capable of bypassing existing resistance pathways [3] [8].

Table 1: Global Impact of Key Multidrug-Resistant Pathogens

PathogenDeaths Attributable to AMR (2019)Common Resistance Mechanisms
Staphylococcus aureus1.1 millionMethicillin resistance (MRSA), altered penicillin-binding proteins
Klebsiella pneumoniae0.8 millionExtended-spectrum β-lactamases (ESBLs), carbapenemases
Streptococcus pneumoniae0.5 millionPenicillin-binding protein mutations, efflux pumps
Escherichia coli0.9 millionESBLs, plasmid-mediated quinolone resistance

Data synthesized from WHO reports and epidemiological studies [1] [3] [6]

Peptide Deformylase (PDF) as a Therapeutic Target in Bacterial Pathogens

Peptide deformylase represents a clinically unexploited yet essential bacterial enzyme that catalyzes the removal of N-formyl groups from nascent polypeptides during protein synthesis. This metalloenzyme (specifically a Fe²⁺-dependent hydrolase) is universally conserved in pathogenic bacteria, including both Gram-positive and Gram-negative organisms [2] [4] [9]. Its mechanism involves a conserved HExxH active site motif that coordinates metal ions for catalytic activity, enabling hydrolysis of the formyl-methionine bond—a mandatory step in bacterial protein maturation [4] [9]. Crucially, PDF satisfies key criteria for an ideal antibacterial target: it is absent in human cytoplasmic protein synthesis (though a mitochondrial isoform exists with structural differences), is indispensable for bacterial survival (gene knockout is lethal), and exhibits low homology to human enzymes, minimizing off-target toxicity risks [4] [9].

Previous PDF inhibitor development faced challenges with natural products like actinonin, which exhibited potent in vitro activity (KI* = 1 nM against Streptococcus agalactiae PDF) but poor clinical utility due to efflux pump susceptibility, cytotoxicity, and rapid resistance development (10⁻⁷ frequency in E. coli) [4] [9]. Structural analyses reveal three PDF classes, with Type 2 enzymes (found in staphylococci and streptococci) featuring distinctive CD-loop insertions and S1' pocket conformations that enable selective inhibitor design [9]. Modern drug design leverages these structural nuances to create inhibitors that exploit bacterial-specific binding pockets while sparing mitochondrial PDF, which has a narrower S1' cavity [4] [9].

Table 2: Characteristics of Bacterial Peptide Deformylase Classes

PDF TypeRepresentative PathogensStructural FeaturesInhibitor Design Implications
Type 1Escherichia coli, Haemophilus influenzaeCompact CD-loop, shallow S1' pocketFavor linear alkyl P1' substituents
Type 2Staphylococcus aureus, Streptococcus pneumoniaeExtended CD-loop, hydrophobic S1' cavityAccommodate bulky heterocyclic P1' groups
Type 3Thermoacidophilic bacteriaUnique α-helical insertionsLimited therapeutic relevance

Structural classification based on crystallographic studies [4] [9]

Lanopepden: Classification and Role in Addressing Drug-Resistant Infections

Lanopepden (development codes GSK1322322 or GSK-322) is a novel, synthetically engineered peptidomimetic inhibitor of bacterial peptide deformylase. Chemically designated as N-[(2R)-2-(cyclopentylmethyl)-3-(2-{5-fluoro-6-[(9aS)-hexahydropyrazino[2,1-c][1,4]oxazin-8(1H)-yl]-2-methylpyrimidin-4-yl}hydrazin-1-yl)-3-oxopropyl]-N-hydroxyformamide, it features a hydroxamic acid moiety that chelates the active-site metal ion (Fe²⁺/Ni²⁺), along with optimized hydrophobic substituents enhancing penetration into Gram-positive bacteria [5] [7] [10]. Unlike natural PDF inhibitors, Lanopepden demonstrates slow tight-binding kinetics, forming an initial enzyme-inhibitor complex (EI) that undergoes conformational tightening to a high-affinity state (EI*), resulting in prolonged target engagement and potent bactericidal effects [4] [9].

Developed by GlaxoSmithKline, Lanopepden progressed to Phase II clinical trials for acute bacterial skin/skin structure infections (ABSSSI) and community-acquired pneumonia, positioning it as the most advanced PDF inhibitor in clinical development [5] [10]. Its primary therapeutic value lies in activity against multidrug-resistant strains resistant to conventional antibiotics, including methicillin-resistant Staphylococcus aureus (MRSA), macrolide-resistant streptococci, and fluoroquinolone-resistant pathogens [7] [10]. This addresses critical gaps in empirical therapy where resistance compromises first-line agents like β-lactams, macrolides, and fluoroquinolones [3] [7].

Table 3: Lanopepden's Antibacterial Spectrum and Potency

Bacterial PathogenMIC₉₀ (µg/mL)Resistance Phenotypes AffectedKey Efficacy Findings
Staphylococcus aureus (MRSA)4.0Methicillin, macrolide, fluoroquinolone≥3-log CFU reduction at 4× MIC in 88% of strains
Streptococcus pneumoniae2.0Penicillin, macrolideBactericidal activity within 24 hours
Streptococcus pyogenes0.5MacrolideSuperior to linezolid in skin infection models
Haemophilus influenzae4.0β-lactamase, ampicillinActive against 88.8% of β-lactamase-positive strains

Data compiled from in vitro and preclinical studies [7] [10]

Lanopepden's distinct mechanism circumvents common cross-resistance patterns: studies demonstrated low spontaneous resistance frequencies (<10⁻⁹ in S. pneumoniae and H. influenzae), attributable to its targeting of an essential pathway with no preexisting clinical resistance [7] [10]. Furthermore, it maintains intracellular activity within phagocytes—critical for eradicating pathogens like Staphylococcus aureus that persist in macrophages [10]. These attributes position Lanopepden as a promising countermeasure against the escalating AMR crisis, particularly for community-acquired infections where resistance undermines current therapies.

Table 4: Lanopepden Development Timeline and Status

Development PhaseKey MilestonesClinicalTrials.gov IdentifierStatus (2025)
Phase ISafety, PK in healthy volunteers; food effectsNCT00896558, NCT00924911Completed
Phase IIABSSSI: vs. linezolidNCT01209078Completed (2014)
Phase IIIntravenous/oral formulationsNCT01610388, NCT01648179Completed
Phase IIICommunity-acquired pneumoniaNot listedNo active trials

Development status based on available clinical trial records [5] [10]

Properties

CAS Number

1152107-25-9

Product Name

Lanopepden

IUPAC Name

N-[(2R)-3-[2-[6-[(9aS)-3,4,6,7,9,9a-hexahydro-1H-pyrazino[2,1-c][1,4]oxazin-8-yl]-5-fluoro-2-methylpyrimidin-4-yl]hydrazinyl]-2-(cyclopentylmethyl)-3-oxopropyl]-N-hydroxyformamide

Molecular Formula

C22H34FN7O4

Molecular Weight

479.5 g/mol

InChI

InChI=1S/C22H34FN7O4/c1-15-24-20(19(23)21(25-15)29-7-6-28-8-9-34-13-18(28)12-29)26-27-22(32)17(11-30(33)14-31)10-16-4-2-3-5-16/h14,16-18,33H,2-13H2,1H3,(H,27,32)(H,24,25,26)/t17-,18+/m1/s1

InChI Key

SWHNZGMQMGFQGW-MSOLQXFVSA-N

SMILES

CC1=NC(=C(C(=N1)N2CCN3CCOCC3C2)F)NNC(=O)C(CC4CCCC4)CN(C=O)O

Solubility

Soluble in DMSO, not in water

Synonyms

GSK-1322322; GSK1322322; GSK 1322322; GSK-1322322B; GSK-322; GSK322; GSK 322; GSK-1322322J; Lanopepden; GSK 1322322B

Canonical SMILES

CC1=NC(=C(C(=N1)N2CCN3CCOCC3C2)F)NNC(=O)C(CC4CCCC4)CN(C=O)O

Isomeric SMILES

CC1=NC(=C(C(=N1)N2CCN3CCOC[C@@H]3C2)F)NNC(=O)[C@H](CC4CCCC4)CN(C=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.